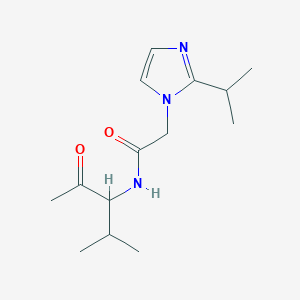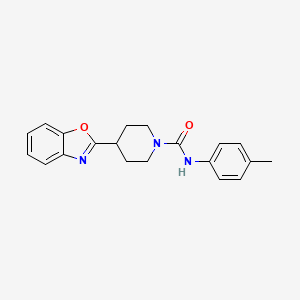![molecular formula C11H10N2S B7558150 2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
2-[(2-Pyridinylthio)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Pyridinylthio)methyl]pyridine, also known as PTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PTP is a small molecule that belongs to the class of pyridine-containing compounds, and it has been shown to exhibit promising biological activities in various studies.
Mecanismo De Acción
The mechanism of action of 2-[(2-Pyridinylthio)methyl]pyridine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-[(2-Pyridinylthio)methyl]pyridine has been shown to inhibit the activity of protein tyrosine phosphatases (2-[(2-Pyridinylthio)methyl]pyridines), which play a crucial role in cellular signaling. By inhibiting 2-[(2-Pyridinylthio)methyl]pyridines, 2-[(2-Pyridinylthio)methyl]pyridine can modulate various signaling pathways involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
2-[(2-Pyridinylthio)methyl]pyridine has been shown to have various biochemical and physiological effects in cells. In cancer cells, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to induce apoptosis by activating caspase-3 and caspase-9. In addition, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. In inflammation, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to reduce oxidative stress and inflammation by modulating various signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[(2-Pyridinylthio)methyl]pyridine in lab experiments is its high potency and specificity. 2-[(2-Pyridinylthio)methyl]pyridine has been shown to have a high affinity for 2-[(2-Pyridinylthio)methyl]pyridines, which makes it an ideal tool for studying the role of 2-[(2-Pyridinylthio)methyl]pyridines in various signaling pathways. However, one of the limitations of using 2-[(2-Pyridinylthio)methyl]pyridine is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-[(2-Pyridinylthio)methyl]pyridine. One area of interest is the development of more potent and selective 2-[(2-Pyridinylthio)methyl]pyridine inhibitors for use in cancer and inflammation research. Another area of interest is the study of the role of 2-[(2-Pyridinylthio)methyl]pyridines in neurological disorders and the potential therapeutic applications of 2-[(2-Pyridinylthio)methyl]pyridine in these conditions. Additionally, the development of new methods for improving the solubility and bioavailability of 2-[(2-Pyridinylthio)methyl]pyridine could lead to more efficient and effective use of this compound in various research applications.
Conclusion:
In conclusion, 2-[(2-Pyridinylthio)methyl]pyridine is a promising chemical compound that has shown potential therapeutic applications in various fields of research. Its high potency and specificity make it an ideal tool for studying the role of 2-[(2-Pyridinylthio)methyl]pyridines in various signaling pathways. Further research on 2-[(2-Pyridinylthio)methyl]pyridine could lead to the development of new treatments for cancer, inflammation, and neurological disorders.
Métodos De Síntesis
2-[(2-Pyridinylthio)methyl]pyridine can be synthesized using a simple and efficient method that involves the reaction of 2-bromomethylpyridine with sodium pyridine-2-thiolate. This reaction results in the formation of 2-[(2-Pyridinylthio)methyl]pyridine, which can be purified using column chromatography. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
2-[(2-Pyridinylthio)methyl]pyridine has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurological disorders. In cancer research, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation is another area where 2-[(2-Pyridinylthio)methyl]pyridine has shown promising results, as it has been shown to inhibit the production of pro-inflammatory cytokines. In neurological disorders, 2-[(2-Pyridinylthio)methyl]pyridine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
2-(pyridin-2-ylmethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTNHFUTCQDXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine,2-[(2-pyridinylmethyl)thio]- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
